Superior Trans-Selectivity in Catalytic Asymmetric Hydrogenation of Ethyl Salicylate
A concerted Rh/C and chiral ruthenium catalyst system enables the direct asymmetric hydrogenation of ethyl salicylate to produce ethyl trans-2-hydroxycyclohexanecarboxylate with high stereocontrol. This method achieves a remarkable 91% enantiomeric excess (ee) and a 91/9 trans/cis diastereomeric ratio, providing a direct, high-yielding route to the desired trans-isomer over the cis [1].
| Evidence Dimension | Diastereoselectivity (trans/cis ratio) |
|---|---|
| Target Compound Data | trans/cis = 91/9 |
| Comparator Or Baseline | cis-isomer (ethyl cis-2-hydroxycyclohexanecarboxylate) |
| Quantified Difference | trans-isomer is produced in a 10:1 excess over the cis-isomer |
| Conditions | Catalytic asymmetric hydrogenation of ethyl salicylate using Rh/C and chiral ruthenium catalyst system |
Why This Matters
This demonstrates a highly selective synthetic pathway for the target compound, which is crucial for procurement as it validates a reproducible, high-purity manufacturing route, minimizing costly diastereomer separation steps.
- [1] Kuwano, R. (2017). Final Research Report for KAKENHI Project 15K13698: Catalytic asymmetric hydrogenation of benzene rings. Kyushu University. View Source
